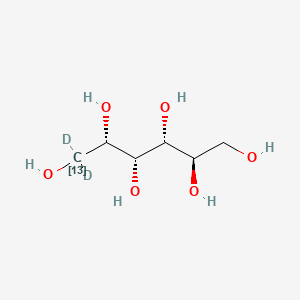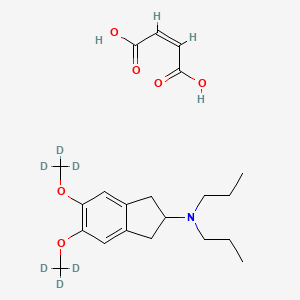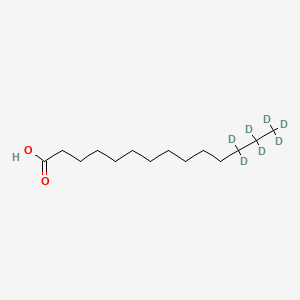
Myristic acid-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myristic acid-d7, also known as tetradecanoic-12,12,13,13,14,14,14-d7 acid, is a deuterated form of myristic acid. It is a 14-carbon saturated fatty acid with seven deuterium atoms replacing hydrogen atoms. This compound is primarily used as an internal standard for the quantification of myristic acid in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of myristic acid-d7 typically involves the deuteration of myristic acid. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through multiple purification steps, including distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: Myristic acid-d7 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: this compound can be oxidized to form myristic aldehyde-d7 and this compound.
Reduction: Reduction of this compound yields myristyl alcohol-d7.
Substitution: this compound can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to form esters and amides, respectively.
Major Products:
Oxidation: Myristic aldehyde-d7, this compound.
Reduction: Myristyl alcohol-d7.
Substitution: Myristic acid esters-d7, myristic acid amides-d7.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Myristic acid-d7 exerts its effects primarily through its incorporation into biomolecules. The deuterium atoms in this compound allow for the tracing of its metabolic pathways. It is incorporated into myristoyl coenzyme A (myristoyl-CoA) and transferred by N-myristoyltransferase to the N-terminal glycine of certain proteins. This modification can alter protein activity, localization, and stability .
Comparación Con Compuestos Similares
Myristic Acid: The non-deuterated form of myristic acid, commonly found in animal and vegetable fats.
Palmitic Acid: A 16-carbon saturated fatty acid with similar properties but a longer carbon chain.
Stearic Acid: An 18-carbon saturated fatty acid, also similar but with an even longer carbon chain.
Uniqueness: Myristic acid-d7 is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical techniques. The deuterium labeling allows for precise quantification and tracing of metabolic pathways, which is not possible with non-deuterated analogs .
Propiedades
Fórmula molecular |
C14H28O2 |
|---|---|
Peso molecular |
235.41 g/mol |
Nombre IUPAC |
12,12,13,13,14,14,14-heptadeuteriotetradecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i1D3,2D2,3D2 |
Clave InChI |
TUNFSRHWOTWDNC-NCKGIQLSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


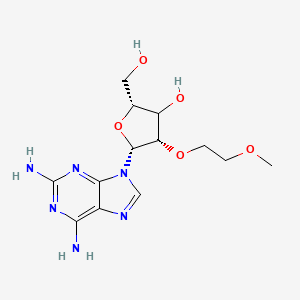
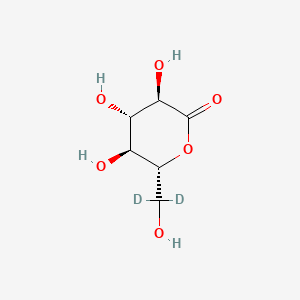
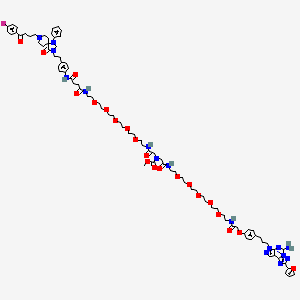
![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)
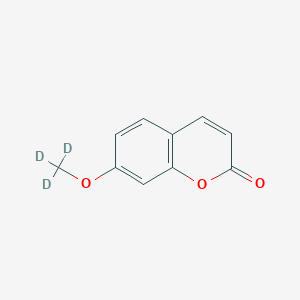
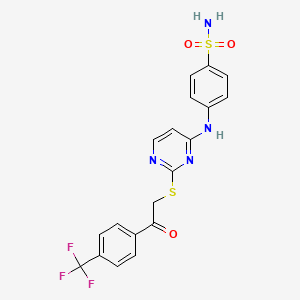
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)
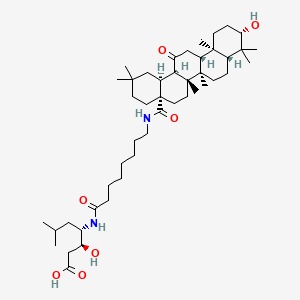
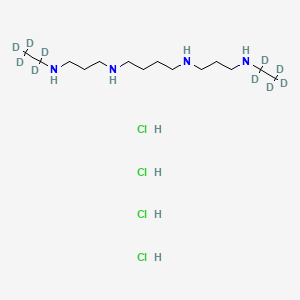
![7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline](/img/structure/B12409250.png)
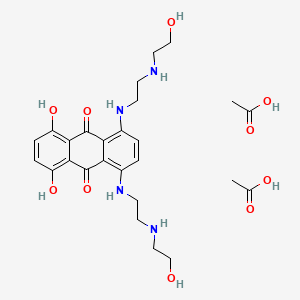
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)
